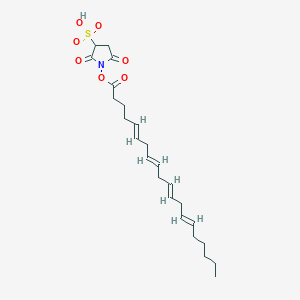
1-((Icosa-5,8,11,14-tetraenoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Icosa-5,8,11,14-tetraenoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid: is a complex organic compound with a unique structure that includes multiple double bonds and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Icosa-5,8,11,14-tetraenoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid typically involves the esterification of icosa-5,8,11,14-tetraenoic acid with a suitable alcohol, followed by the introduction of the sulfonic acid group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-((Icosa-5,8,11,14-tetraenoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: In chemistry, 1-((Icosa-5,8,11,14-tetraenoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biology, this compound is studied for its potential role in cellular signaling and metabolism. Its multiple double bonds and functional groups make it a candidate for interactions with various biomolecules.
Medicine: In medicine, research is focused on the compound’s potential therapeutic effects. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: In industry, the compound is used in the development of new materials and chemical processes. Its unique structure allows for the creation of specialized polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-((Icosa-5,8,11,14-tetraenoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid involves its interaction with specific molecular targets. The compound’s multiple double bonds and functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Icosa-5,8,11,14-tetraenoic acid: A precursor to the compound, known for its role in cellular signaling.
1-[(5Z,8Z,11Z,14Z)-eicosatetraenoyl]-2-[(9Z,12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine: A phosphatidylcholine with similar structural features.
(2S)-2-amino-3-({hydroxy[(2R)-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy]-2-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyloxy]propoxy]phosphoryl}oxy)propanoic acid: Another compound with multiple double bonds and functional groups.
Uniqueness: 1-((Icosa-5,8,11,14-tetraenoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid is unique due to its combination of a sulfonic acid group with multiple double bonds and a pyrrolidine ring. This structure allows for a wide range of chemical reactions and interactions, making it a versatile compound for scientific research and industrial applications.
Properties
Molecular Formula |
C24H35NO7S |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
1-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C24H35NO7S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)32-25-22(26)20-21(24(25)28)33(29,30)31/h6-7,9-10,12-13,15-16,21H,2-5,8,11,14,17-20H2,1H3,(H,29,30,31)/b7-6+,10-9+,13-12+,16-15+ |
InChI Key |
SXCZUXHPKJRLNX-CGRWFSSPSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















